Cas no 81452-54-2 (Methyl 3-methylthiophene-2-carboxylate)

Methyl 3-methylthiophene-2-carboxylate structure
81452-54-2 structure
Produktname:Methyl 3-methylthiophene-2-carboxylate
CAS-Nr.:81452-54-2
MF:C7H8O2S
MW:156.202220916748
MDL:MFCD00234332
CID:60340
PubChem ID:253662445

Methyl 3-methylthiophene-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Methyl 3-methylthiophene-2-carboxylate
    • 3-Methylthiophene-2-carboxylic acid methyl ester
    • Methyl-3-methylthiophene-2-carboxylate
    • 3-Methyl-thiophene-2-carboxylic acid methyl ester
    • Methyl 3-methyl-2-thiophenecarboxylate
    • 2-Thiophenecarboxylic acid, 3-methyl-, methyl ester
    • BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • METHYL 3-METHYL-THIOPHENE-2-CARBOXYLATE
    • d methyl ester
    • 3-Methyl-thiophene-2-carboxylic aci
    • PubChem22915
    • PubChem10098
    • KSC495K9B
    • TRA0041884
    • Methyl
    • EN300-71926
    • AC-2357
    • M2662
    • MFCD00234332
    • Methyl 3-methyl-2-thiophenecarboxylate #
    • SY004425
    • InChI=1/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H
    • AKOS000278733
    • CS-W002557
    • AMY33482
    • FT-0628574
    • J-522199
    • SCHEMBL157777
    • 81452-54-2
    • A840133
    • (4-CHLORO-3-TRIFLUOROMETHYL-BENZYL)-HYDRAZINE
    • DTXSID90342325
    • DS-11175
    • Methyl 3-methylthienyl-2-carboxylate
    • DB-002799
    • DTXCID50293405
    • Methyl 3-methylthiophene-2-carboxylate;
    • MDL: MFCD00234332
    • Inchi: 1S/C7H8O2S/c1-5-3-4-10-6(5)7(8)9-2/h3-4H,1-2H3
    • InChI-Schlüssel: BRWROFVPMUPMJQ-UHFFFAOYSA-N
    • Lächelt: O=C(C1=C(C)C=CS1)OC
    • BRN: 116836

Berechnete Eigenschaften

  • Genaue Masse: 156.024501g/mol
  • Oberflächenladung: 0
  • XLogP3: 2.2
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Anzahl drehbarer Bindungen: 2
  • Monoisotopenmasse: 156.024501g/mol
  • Monoisotopenmasse: 156.024501g/mol
  • Topologische Polaroberfläche: 54.5Ų
  • Schwere Atomanzahl: 10
  • Komplexität: 136
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Oberflächenladung: 0
  • Tautomerzahl: nichts

Experimentelle Eigenschaften

  • Farbe/Form: Pale-yellow to Yellow-brown Liquid
  • Dichte: 1.173
  • Schmelzpunkt: No data available
  • Siedepunkt: 217°C(lit.)
  • Flammpunkt: 216-217℃
  • Brechungsindex: 1.5168
  • PSA: 54.54000
  • LogP: 1.84310
  • Löslichkeit: Nicht oder schwierig zu mischen

Methyl 3-methylthiophene-2-carboxylate Sicherheitsinformationen

Methyl 3-methylthiophene-2-carboxylate Zolldaten

  • HS-CODE:2934999090
  • Zolldaten:

    China Zollkodex:

    2934999090

    Übersicht:

    2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung für

    Zusammenfassung:

    2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

Methyl 3-methylthiophene-2-carboxylate Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044162-10g
Methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
10g
¥171.00 2024-07-28
Enamine
EN300-71926-0.5g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
0.5g
$19.0 2023-05-29
Enamine
EN300-71926-2.5g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
2.5g
$25.0 2023-05-29
Enamine
EN300-71926-50.0g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
50g
$289.0 2023-05-29
abcr
AB402955-10 g
Methyl 3-methylthiophene-2-carboxylate, 95%; .
81452-54-2 95%
10g
€163.80 2023-04-25
abcr
AB402955-100 g
Methyl 3-methylthiophene-2-carboxylate, 95%; .
81452-54-2 95%
100g
€646.60 2023-04-25
Enamine
EN300-71926-0.25g
methyl 3-methylthiophene-2-carboxylate
81452-54-2 95%
0.25g
$19.0 2023-05-29
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044162-1g
Methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
1g
¥36 2023-02-17
OTAVAchemicals
2084295-100MG
methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
100MG
$52 2023-07-06
OTAVAchemicals
2084295-250MG
methyl 3-methylthiophene-2-carboxylate
81452-54-2 98%
250MG
$115 2023-07-06

Methyl 3-methylthiophene-2-carboxylate Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
1.2 0.1 h, 25 °C; 4 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Synthetic Routes 2

Reaktionsbedingungen
1.1 Catalysts: Sodium hypobromite
2.1 Solvents: Methanol
Referenz
Synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano compounds
Scrowston, Richard M.; et al, Journal of the Chemical Society, 1976, (7), 749-54

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Thionyl chloride Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  2 h, reflux
2.1 Solvents: Methanol ;  4 h, rt → 45 °C
Referenz
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: 4,4′-Dimethyl-2,2′-bipyridine ,  Nickel iodide (NiI2) Solvents: Dimethylacetamide ;  12 h, rt
Referenz
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Synthetic Routes 5

Reaktionsbedingungen
1.1 Solvents: Methanol ;  4 h, rt → 45 °C
Referenz
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Magnesium Solvents: Diethyl ether
Referenz
A new synthesis of benzo[b]thiophenes and benzo[c]thiophenes by annulation of disubstituted thiophenes
Terpstra, Jan W.; et al, Journal of Organic Chemistry, 1986, 51(2), 230-8

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Referenz
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Synthetic Routes 8

Reaktionsbedingungen
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium Solvents: Dimethylformamide
Referenz
A convenient synthesis of substituted heteroaromatic compounds via the palladium-catalyzed cross-coupling reaction of organosilicon compounds
Hatanaka, Yasuo; et al, Heterocycles, 1990, 30(1), 303-6

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Acetic anhydride ,  N-Bromosuccinimide Solvents: Acetic acid ;  rt → 44 °C; 20 min, rt
1.2 Reagents: Sodium bisulfite Solvents: Water ;  0 °C
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  < 40 °C; 60 min, 25 °C
2.2 0.1 h, 25 °C; 4 h, 25 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Referenz
Development of potential manufacturing routes for substituted thiophenes - preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides
Hull, John W. Jr.; et al, Beilstein Journal of Organic Chemistry, 2007, 3,

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: Perchloric acid, iron(3+) salt, hydrate Solvents: Methanol ,  Water ;  4 h, 0 °C; 1 h, 0 °C; 0 °C → rt; 15 h, rt
Referenz
Iron-catalyzed one-pot oxidative esterification of aldehydes
Wu, Xiao-Feng; et al, European Journal of Organic Chemistry, 2009, (8), 1144-1147

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Chloro(triphenylphosphine)gold ,  [1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl-κO]methanesulfonamidato-κO]silver Solvents: Dichloromethane ;  10 min, 1 atm, rt
1.2 Reagents: Methanol ,  Oxygen Solvents: Dichloromethane ;  24 h, 1 atm, 25 °C
Referenz
Gold-catalyzed oxidative cleavage of aryl-substituted alkynyl ethers using molecular oxygen. Simultaneous degradation of C-H and single and triple carbon-carbon bonds under ambient conditions
Das, Arindam; et al, Chemical Communications (Cambridge, 2009, (27), 4046-4048

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  15 min, 0 °C; 0 °C → rt; 2 h, rt
2.1 Reagents: Tetrabutylammonium iodide ,  Zinc ,  Magnesium chloride Catalysts: Triphenylphosphine ,  Dichloro[1,2-di(methoxy-κO)ethane]nickel Solvents: Dimethylacetamide ;  12 h, 25 °C
Referenz
Nickel-catalyzed methylation of aryl halides/tosylates with methyl tosylate
Wang, Jiawang; et al, Chemical Communications (Cambridge, 2017, 53(73), 10180-10183

Synthetic Routes 13

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid Solvents: Methanol
Referenz
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Hexane ;  0 °C; 3 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 16 h, 0 °C
1.3 Reagents: Water ;  cooled
Referenz
Synthesis of N-(methoxycarbonylthienylmethyl)thioureas and evaluation of their interaction with inducible and neuronal nitric oxide synthase
Suaifan, Ghadeer A. R. Y.; et al, Molecules, 2010, 15, 3121-3134

Methyl 3-methylthiophene-2-carboxylate Raw materials

Methyl 3-methylthiophene-2-carboxylate Preparation Products

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Amadis Chemical Company Limited
(CAS:81452-54-2)Methyl 3-methylthiophene-2-carboxylate
A840133
Reinheit:99%
Menge:500g
Preis ($):589.0